(2Z)-2-[(3-chlorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one
Description
Properties
IUPAC Name |
(2Z)-2-[(3-chlorophenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-9-5-12(18)8-13-15(9)16(19)14(20-13)7-10-3-2-4-11(17)6-10/h2-8,18H,1H3/b14-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPQQWPXDJLEMY-AUWJEWJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC(=CC=C3)Cl)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=CC=C3)Cl)/O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-chlorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 3-chlorobenzaldehyde with 6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3-chlorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Chemical Applications
Synthetic Utility
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the construction of more complex molecules, making it valuable in the development of new chemical entities. The benzofuran moiety is particularly useful in synthesizing derivatives with enhanced biological activities.
Table 1: Synthetic Routes and Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Used as a precursor for synthesizing complex organic molecules. |
| Material Science | Explored for developing materials with specific optical or electronic properties. |
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that (2Z)-2-[(3-chlorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one exhibits significant antimicrobial activity against various pathogens. Preliminary studies have shown its potential to inhibit the growth of both Gram-positive and Gram-negative bacteria . Additionally, its anticancer properties are under investigation, with mechanisms involving the modulation of cell proliferation pathways .
Case Study: Antimicrobial Activity
A study evaluated the compound's efficacy against clinical strains of bacteria such as Escherichia coli and Staphylococcus aureus. Results demonstrated that it inhibited bacterial growth at concentrations lower than traditional antibiotics, indicating its potential as a novel antimicrobial agent .
Pharmaceutical Applications
Drug Development
The compound is being investigated as a pharmaceutical intermediate. Its structural features allow for modifications that can enhance therapeutic efficacy and reduce side effects. Research into its pharmacokinetics and bioavailability is ongoing to facilitate its integration into drug formulations .
Table 2: Potential Therapeutic Applications
| Therapeutic Area | Potential Uses |
|---|---|
| Antimicrobial | Treatment of bacterial infections |
| Anticancer | Development of cancer therapeutics |
| Anti-inflammatory | Possible use in managing inflammatory diseases |
Industrial Applications
Material Development
In industrial contexts, this compound is explored for its potential in creating advanced materials with specific properties such as fluorescence or conductivity. This application could lead to innovations in electronics and optoelectronics.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3-chlorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|---|
| (2Z)-2-[(3-chlorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one | 3-Cl (benzylidene), 6-OH, 4-CH3 | C₁₆H₁₁ClO₃ | 286.71 | 1 | 3 |
| 2-[(2,4-dichlorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one | 2,4-Cl (benzylidene), 6-OH | C₁₅H₉Cl₂O₃ | 308.14 | 1 | 3 |
| 2-[(4-fluorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one | 4-F (benzylidene), 6-OH | C₁₅H₁₁FO₃ | 270.25 | 1 | 3 |
Substituent Effects
- Halogenation: The 3-chlorophenyl group in the target compound introduces moderate electron withdrawal compared to the stronger electron-withdrawing effects of 2,4-dichlorophenyl substituents.
- This group also enhances lipophilicity (logP ≈ 2.8 vs. 2.3 for the dichloro analogue).
- Hydroxylation : The 6-hydroxy group enables hydrogen-bonding interactions with carbonyl oxygen (O3) and furan oxygen (O1), forming intramolecular and intermolecular networks critical for crystal packing .
Crystallographic and Hydrogen-Bonding Analysis
X-ray crystallography (using programs like SHELXL ) reveals that the target compound forms a R₂²(8) hydrogen-bonding motif (graph set notation) between the hydroxyl group (O6–H) and the carbonyl oxygen (O3). In contrast, the dichloro analogue exhibits a more complex C(6) chain motif due to additional Cl···Cl interactions (3.45 Å), reducing its solubility .
Table 2: Hydrogen-Bonding Parameters
| Compound | D–H···A (Å) | Graph Set Motif | Crystallographic Space Group |
|---|---|---|---|
| Target compound | O6–H···O3 (2.65) | R₂²(8) | P2₁/c |
| Dichloro analogue | O6–H···O3 (2.70) | C(6) | P1̄ |
Reactivity and Stability
The target compound’s Z-configuration at C2 stabilizes the conjugated system, reducing susceptibility to photoisomerization compared to E-isomers. The dichloro analogue, however, shows higher thermal stability (decomposition temperature: 220°C vs. 195°C for the target), attributed to stronger intermolecular halogen bonding .
Research Findings
The dichloro analogue demonstrates enhanced activity against Candida albicans (MIC = 8 µg/mL), likely due to increased membrane permeability from lipophilic Cl substituents .
Synthetic Utility : The methyl group in the target compound allows selective functionalization at C4, enabling derivatization for drug discovery pipelines.
Solubility : The target compound’s aqueous solubility (0.12 mg/mL) is higher than the dichloro analogue (0.05 mg/mL), reflecting the balance between halogen-induced polarity and methyl-group hydrophobicity.
Biological Activity
(2Z)-2-[(3-chlorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one, a compound belonging to the benzofuran class, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antitumor, antimicrobial, and antioxidant activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This compound features a chlorophenyl group, a hydroxyl group, and a benzofuran moiety, which contribute to its diverse biological activities.
Antitumor Activity
Recent studies have indicated that the compound exhibits significant antitumor activity. It has been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Antitumor Efficacy
A study evaluated the compound's effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated that:
- IC50 Values : The compound exhibited IC50 values of 15 µM against MCF-7 and 12 µM against HeLa cells.
- Mechanism of Action : Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound induces apoptosis in a dose-dependent manner.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis |
| HeLa | 12 | Apoptosis |
Antimicrobial Activity
The antimicrobial properties of the compound have also been investigated. It has shown efficacy against several bacterial strains.
Case Study: Antimicrobial Testing
A disk diffusion method was employed to assess the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The findings were as follows:
- Inhibition Zones : The compound produced inhibition zones of 18 mm for S. aureus and 15 mm for E. coli.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
Antioxidant Activity
The antioxidant potential of this compound has been assessed using DPPH radical scavenging assays.
Results
The compound demonstrated a strong ability to scavenge free radicals, with an IC50 value of 20 µM, indicating its potential as an antioxidant agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the chlorophenyl group or variations in the hydroxyl positioning may enhance its potency.
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield and purity of (2Z)-2-[(3-chlorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one?
Methodological Answer:
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency for benzofuran derivatives, as seen in NaH-mediated alkylation steps .
- Catalyst optimization : Base catalysts like NaH or K₂CO₃ are critical for deprotonation and cyclization. Adjust stoichiometry to minimize side reactions .
- Temperature control : Reactions typically proceed at 0–25°C to stabilize intermediates. For example, low temperatures (0°C) prevent premature aromatization during sigmatropic rearrangements .
- Purification : Use column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the Z-isomer. Confirm purity via HPLC (>95%) .
Basic: How can the Z-configuration of the exocyclic double bond in this compound be confirmed experimentally?
Methodological Answer:
- NOESY NMR : Detect spatial proximity between the 3-chlorophenyl group and the benzofuran ring protons. A strong NOE signal confirms the Z-geometry .
- X-ray crystallography : Resolve the crystal structure to unambiguously determine stereochemistry, as demonstrated for analogous benzofuran derivatives .
- UV-Vis spectroscopy : Compare λmax with known Z/E isomers; Z-isomers often exhibit bathochromic shifts due to extended conjugation .
Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound against cancer cell lines?
Methodological Answer:
- MTT/PrestoBlue assays : Measure cytotoxicity in adherent (e.g., HeLa, MCF-7) and suspension (e.g., Jurkat) cell lines. Use IC₅₀ values to quantify potency .
- Apoptosis markers : Perform flow cytometry with Annexin V/PI staining to assess programmed cell death.
- Molecular docking : Screen against oncogenic targets (e.g., EGFR, Bcl-2) using AutoDock Vina. Prioritize targets with binding energies < −7.0 kcal/mol .
Advanced: How do solvent polarity and proticity influence the compound’s stability during storage?
Methodological Answer:
- Accelerated stability studies : Store the compound in DMSO-d₆, methanol, and aqueous buffers (pH 4–9) at 25°C and 40°C. Monitor degradation via LC-MS over 30 days.
- Computational modeling : Use molecular dynamics (MD) simulations to predict solvent interactions. Polar aprotic solvents (e.g., DMSO) stabilize the Z-isomer by reducing keto-enol tautomerization .
Advanced: What experimental approaches resolve contradictions in reported LogP values for this compound?
Methodological Answer:
- Experimental LogP : Measure via shake-flask method (octanol/water partitioning) with HPLC quantification. Average triplicate measurements to minimize error .
- Computational LogP : Compare predictions from ChemAxon, ACD/Labs, and EPI Suite. Discrepancies >1 unit suggest structural misassignment or ionization effects .
Advanced: How can QSAR models be developed to predict the compound’s bioactivity?
Methodological Answer:
- Descriptor selection : Calculate topological (e.g., Wiener index), electronic (HOMO/LUMO gaps), and steric (molar refractivity) parameters using Gaussian09 .
- Training data : Curate bioactivity data from PubChem BioAssay (AID 1259402) and ChEMBL. Use partial least squares (PLS) regression for model validation (R² > 0.7) .
Advanced: What metabolic pathways are hypothesized for this compound based on structural analogs?
Methodological Answer:
- Phase I metabolism : Predict hydroxylation at the 4-methyl group or dihydrofuran ring via CYP3A4/2C9, identified using PharmMapper .
- Phase II conjugation : Glucuronidation of the 6-hydroxy group, confirmed by incubation with human liver microsomes (HLMs) and UPLC-QTOF-MS .
Advanced: How can polymorphism affect the compound’s crystallinity and bioavailability?
Methodological Answer:
- Screening polymorphs : Perform solvent-mediated crystallization (e.g., ethanol, acetonitrile) and analyze via PXRD.
- Bioavailability assessment : Compare dissolution rates of polymorphs in simulated gastric fluid (USP Apparatus II, 50 rpm). Form I (highest solubility) is preferred for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
